Potency Differential: Compound 1 vs. Optimized 2,4-Diaminothiazole Series Members
Antitrypanosomal agent 14 (Compound 1) exhibits an EC₅₀ of 260 nM against bloodstream-form T. brucei in phenotypic assays [1]. While this potency is significant, subsequent SAR optimization within the same 2,4-diaminothiazole series produced compounds with substantially improved potency, including Compound 42 (EC₅₀ = 0.02 μM, 13-fold more potent), Compound 50 (EC₅₀ = 6 nM, 43-fold more potent), and Compound 16 (EC₅₀ = 0.11 μM, 2.4-fold more potent) [1]. Replacement of one methyl group of the t-butyl moiety with methoxy (Compound 17) or complete removal of a methyl group (Compound 18) proved detrimental to potency [1].
| Evidence Dimension | In vitro potency against bloodstream-form T. brucei |
|---|---|
| Target Compound Data | EC₅₀ = 260 nM (0.26 μM) |
| Comparator Or Baseline | Compound 42: EC₅₀ = 0.02 μM; Compound 50: EC₅₀ = 6 nM; Compound 16: EC₅₀ = 0.11 μM; Compound 17/18: reduced potency vs. 1 |
| Quantified Difference | Compound 50: 43-fold more potent; Compound 42: 13-fold more potent; Compound 16: 2.4-fold more potent |
| Conditions | Phenotypic screening against bloodstream-form T. brucei in vitro, EC₅₀ values as mean of two or more determinations with standard deviation within 2–3-fold |
Why This Matters
Users requiring the highest absolute potency for sensitive detection assays should evaluate Compounds 42 or 50; users requiring the original starting-point compound for SAR reference or reproducibility of published studies should select Antitrypanosomal agent 14.
- [1] Cleghorn LAT, Wall RJ, Albrecht S, et al. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. J Med Chem. 2023;66(13):8896-8916. Table 2, Table 3. View Source
